molecular formula C22H22N6O B6421325 N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine CAS No. 946289-72-1

N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine

Cat. No.: B6421325
CAS No.: 946289-72-1
M. Wt: 386.4 g/mol
InChI Key: XZZQRNNRKCPLHK-UHFFFAOYSA-N
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Description

“N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine” is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

    Substitution reactions: Introduction of the 4-methoxyphenyl and 3-phenylpropyl groups can be done via nucleophilic substitution reactions using suitable halogenated precursors.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).

    Automation: Employing automated systems for precise control of reaction parameters.

    Quality control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Pteridine derivatives: Compounds with similar core structures but different substituents.

    Methoxyphenyl derivatives: Compounds containing the 4-methoxyphenyl group.

    Phenylpropyl derivatives: Compounds with the 3-phenylpropyl group.

Uniqueness

“N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-(3-phenylpropyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-29-18-11-9-17(10-12-18)26-21-19-20(24-15-14-23-19)27-22(28-21)25-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZQRNNRKCPLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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